3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)-

Description

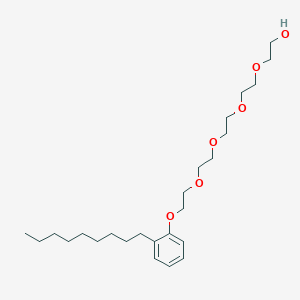

The compound 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- (CAS: 26264-02-8) is a nonionic surfactant belonging to the alkylphenol ethoxylate (APE) family. Its molecular formula is C₂₅H₄₄O₆ (molecular weight: 440.61 g/mol), featuring a polyethylene glycol (PEG) chain with five ethylene oxide units (n=5) and a branched nonylphenol group (). It is commonly used in industrial detergents, emulsifiers, and agrochemical formulations due to its surface-active properties. However, nonylphenol ethoxylates are regulated in many regions (e.g., Canada, EU) due to environmental persistence and endocrine-disrupting metabolites ().

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-11-24-12-9-10-13-25(24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h9-10,12-13,26H,2-8,11,14-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQQEXIVBZHHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074826 | |

| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26264-02-8 | |

| Record name | 14-(Nonylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-(nonylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

-

- Nonylphenol (4-nonylphenol, typically branched nonyl group)

- Ethylene oxide (or polyethylene glycol monoether derivatives)

Reaction:

Nonylphenol is reacted with ethylene oxide under alkaline catalysis to introduce ethoxy units, forming a polyethylene glycol chain attached to the phenoxy group. The reaction is typically controlled to achieve exactly five ethoxy units, resulting in the tetraoxatetradecan-1-ol structure with a terminal hydroxyl group.

Catalysts and Conditions

- Catalysts: Potassium hydroxide (KOH) or other strong bases are commonly used to catalyze the ring-opening polymerization of ethylene oxide onto nonylphenol.

- Temperature: Generally maintained between 100–150 °C to facilitate controlled ethoxylation without degradation.

- Pressure: Elevated pressures (1–3 MPa) are applied to maintain ethylene oxide in the liquid phase and ensure efficient reaction.

- Reaction Time: Several hours, optimized to control the degree of ethoxylation and molecular weight distribution.

Industrial Scale Production

In industrial settings, the synthesis is carried out in continuous stirred-tank reactors or tubular reactors equipped with precise temperature and pressure controls. Ethylene oxide is continuously fed into the reactor containing nonylphenol and catalyst, allowing precise control over the number of ethoxy units added. The reaction mixture is then neutralized and purified to isolate the target compound.

Alternative Preparation Routes

While ethoxylation is the primary method, alternative synthetic approaches have been explored in research to optimize yield, purity, or tailor the compound’s properties:

- Use of Polyethylene Glycol Derivatives: Instead of direct ethoxylation of nonylphenol, pre-formed polyethylene glycol chains (e.g., tetraethylene glycol monoether) can be reacted with nonylphenol derivatives via nucleophilic substitution or etherification reactions.

- Catalyst Variations: Research has investigated different catalysts such as sodium hydroxide or phase-transfer catalysts to improve selectivity and reduce side reactions.

- Solvent Systems: Some methods employ inert solvents or solvent-free conditions to enhance reaction efficiency and minimize by-products.

Analytical Data and Reaction Monitoring

- Chromatographic Methods: High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1) is used to monitor the purity and degree of ethoxylation during synthesis.

- Spectroscopic Analysis: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the molecular structure and chain length. UV-Vis spectra can be used for quality control.

- Molarity and Mass Calculations: Precise calculation of reactant molar ratios is essential to control the polymerization degree, typically monitored by mass molarity calculators.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting Material | 4-Nonylphenol | Branched nonyl group preferred |

| Ethylene Oxide Units | 5 (tetraethylene glycol chain) | Controlled ethoxylation |

| Catalyst | Potassium hydroxide (KOH) | Strong base catalyst |

| Temperature | 100–150 °C | Controlled to avoid side reactions |

| Pressure | 1–3 MPa | Maintains ethylene oxide in liquid phase |

| Reaction Time | Several hours | Optimized for chain length control |

| Reactor Type | Continuous stirred-tank or tubular reactor | Industrial scale production |

| Purification | Neutralization, distillation | Removes catalyst and impurities |

Research Findings and Optimization

- Studies indicate that controlling the molar ratio of ethylene oxide to nonylphenol is critical to achieving the exact chain length and minimizing polydispersity.

- Catalyst concentration and reaction temperature significantly influence the reaction rate and product distribution. Lower catalyst loading reduces side reactions but may slow the reaction.

- Alternative catalysts and solvent systems are under investigation to improve environmental footprint and product purity.

- Analytical methods like HPLC with specific columns (Newcrom R1) allow scalable monitoring from lab to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the nonylphenoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Simpler alcohols, hydrocarbons

Substitution: Various substituted ethers

Scientific Research Applications

Surfactant in Emulsions

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- is primarily utilized as a surfactant in emulsions. Its ability to stabilize oil-in-water emulsions makes it valuable in formulations such as cosmetics and pharmaceuticals.

Case Study:

A study demonstrated its effectiveness in stabilizing emulsions containing essential oils, significantly improving the shelf life and efficacy of the product .

Separation Techniques

This compound has been employed in high-performance liquid chromatography (HPLC) for the separation of complex mixtures. Its surfactant properties allow for better resolution of analytes.

Data Table: HPLC Performance

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC |

| Flow Rate | 1 mL/min |

| Detection Method | UV-Vis |

| Retention Time for Analyte | 5.2 minutes |

This data indicates its utility in analytical chemistry for separating compounds with similar polarities .

Environmental Studies

Due to its structural similarity to other nonylphenol compounds, 3,6,9,12-Tetraoxatetradecan-1-ol has been studied for its environmental impact. Research has shown that it can act as an endocrine disruptor in aquatic environments.

Case Study:

Research published in environmental science journals highlighted the potential bioaccumulation of this compound in aquatic organisms, raising concerns about its long-term ecological effects .

Polymer Chemistry

The compound is also investigated for its role as a plasticizer or additive in polymer formulations. Its compatibility with various polymers enhances flexibility and durability.

Data Table: Polymer Compatibility

| Polymer Type | Compatibility Level |

|---|---|

| Polyethylene | High |

| Polyvinyl Chloride (PVC) | Moderate |

| Polypropylene | Low |

This compatibility data suggests that while it enhances certain polymers' properties, it may not be suitable for all types .

Biomedical Applications

In biomedical research, this compound has been explored for drug delivery systems due to its amphiphilic nature. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Study:

A recent study indicated that formulations containing this surfactant significantly improved the delivery efficiency of poorly soluble anticancer drugs in vitro .

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and stabilization in aqueous environments .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The core structure of PEG-based surfactants allows for variations in the hydrophobic tail and functional groups. Key analogs include:

14-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-3,6,9,12-Tetraoxatetradecan-1-ol

- CAS : 2315-64-2

- Molecular Formula : C₂₄H₄₂O₆ (MW: 426.59 g/mol)

- Key Differences: The nonylphenol group is replaced with a 4-(1,1,3,3-tetramethylbutyl)phenoxy group, reducing branching and molecular weight.

- Applications : Found in plant extractives (e.g., Alnus cremastogyne pods) and used in analytical chemistry ().

- Regulatory Status: Less studied than nonylphenol analogs but may face similar restrictions due to structural similarities ().

14-(2,4-Dimethylphenoxy)-3,6,9,12-Tetraoxatetradecan-1-ol

- Molecular Formula : C₁₈H₃₀O₆ (MW: 342.43 g/mol)

- Key Differences: Features a 2,4-dimethylphenoxy group, significantly reducing steric bulk.

- Applications : Used in RNA model compound cleavage studies as a mercury-binding ligand ().

- Synthesis : Synthesized via nucleophilic substitution with 55% yield ().

14-Amino-3,6,9,12-Tetraoxatetradecan-1-ol

- CAS : 34188-11-9

- Molecular Formula: C₁₀H₂₃NO₅ (MW: 237.30 g/mol)

- Key Differences : Terminal hydroxyl group replaced with an amine (-NH₂), enabling bioconjugation (e.g., peptide coupling).

- Applications : Used in drug delivery and polymer chemistry ().

3,6,9,12-Tetraoxatetradecane-1,14-diyl bisacrylate

- CAS : 59256-52-9

- Molecular Formula : C₁₆H₂₂O₈ (MW: 342.34 g/mol)

- Key Differences : Terminal hydroxyl groups replaced with acrylate esters, enabling crosslinking in hydrogels.

- Applications : Polymer chemistry for UV-curable coatings ().

Physicochemical Properties and Performance

Environmental and Regulatory Considerations

- Nonylphenol Ethoxylates: Banned in the EU for non-industrial uses (); listed on Canada’s Non-Domestic Substances List (NDSL) ().

- Tetramethylbutylphenoxy: Limited regulatory data but structurally akin to regulated APEs ().

- Amino and Bisacrylate Derivatives: Lower environmental persistence but require toxicity assessments ().

Biological Activity

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- is a synthetic compound with the molecular formula and a molecular weight of approximately 440.6 g/mol. This compound is primarily used in research and has applications in the fields of cosmetics and pharmaceuticals as an emulsifier and surfactant. Its structure consists of a long hydrophilic polyethylene glycol chain connected to a hydrophobic nonylphenoxy group, which influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.6 g/mol |

| CAS Number | 20636-48-0 |

| Purity | Typically 95% |

| IUPAC Name | 2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

The primary biological activity of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- is linked to its role as a component in PROTAC (Proteolysis-Targeting Chimera) molecules. PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific target proteins.

Target Proteins

The compound interacts with proteins within cells through the following mechanism:

- Ligand Binding : It acts as a linker that connects two essential ligands necessary for the formation of PROTACs.

- Ubiquitin-Proteasome System : The compound facilitates the degradation of specific proteins via the ubiquitin-proteasome system, leading to modulation of various cellular processes.

Biological Activity and Applications

Therapeutic Potential : The selective degradation of target proteins can have therapeutic implications in diseases where the downregulation of specific proteins is beneficial, such as cancer and neurodegenerative disorders.

Research Findings :

- Case Studies : In studies involving cancer cell lines, compounds similar to 3,6,9,12-Tetraoxatetradecan-1-ol have demonstrated the ability to selectively degrade oncoproteins, leading to reduced cell proliferation and increased apoptosis.

- Environmental Impact : As a derivative of nonylphenol, there are concerns regarding its environmental persistence and potential endocrine-disrupting effects. Regulatory assessments have categorized it under REACH regulations due to its health and environmental impacts.

Regulatory Status

The compound has been included in various regulatory lists due to its potential health effects:

- Health Effects : Identified as having potential health risks.

- Environmental Effects : Listed as an environmental candidate under REACH regulations since 2013.

| Regulatory Field | Status | Year |

|---|---|---|

| REACH | Environmental Candidate List | 2013 |

| REACH | Environmental Authorisation List | 2017 |

Q & A

Q. Q1. What are the established synthetic routes for 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)-, and what experimental parameters are critical for optimizing yield?

Methodological Answer: Synthesis typically involves polyetherification and subsequent functionalization. For example, analogous polyether compounds are synthesized via stepwise alkylation of ethylene oxide derivatives under controlled pH and temperature. A reported method for a structurally similar compound (e.g., tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate) involves coupling reactions using hydroxy-terminated intermediates, purified via HPLC with gradients of acetonitrile in aqueous ammonia . Key parameters include:

- Temperature control (e.g., 0°C for acid-sensitive steps).

- Solvent selection (methanol or ethyl acetate for solubility).

- Purification : Use of ion-exchange chromatography or preparative HPLC to isolate the product from oligomeric byproducts.

Q. Q2. How can researchers validate the molecular structure of this compound, and what spectral data are essential?

Methodological Answer: Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ether linkage patterns and nonylphenoxy substitution. For example, analogous polyethers show characteristic shifts for methyleneoxy (δ ~3.5–3.7 ppm) and aromatic protons (δ ~6.7–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C₂₅H₄₄O₆, theoretical 440.6133 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~1250 cm⁻¹ (aryl-O-alkyl bonds) .

Advanced Research: Environmental and Toxicological Behavior

Q. Q3. What experimental approaches are recommended to assess the endocrine-disrupting activity of this compound, given its regulatory classification?

Methodological Answer: The compound is listed as an endocrine disruptor under EU REACH . To evaluate its activity:

- In vitro assays : Use estrogen receptor (ER) transactivation assays (e.g., YES/YAS systems) to measure ligand-binding affinity.

- In vivo models : Zebrafish or Daphnia magna studies to monitor reproductive toxicity and hormone disruption.

- Analytical quantification : Combine LC-MS/MS with solid-phase extraction to detect low environmental concentrations (e.g., ng/L in water samples) .

Q. Q4. How can researchers resolve contradictions between reported biodegradation rates and environmental persistence?

Methodological Answer: Discrepancies arise from variable test conditions (e.g., OECD 301 vs. 303 protocols). To address this:

- Conduct aerobic/anaerobic biodegradation studies under standardized conditions (e.g., ISO 14851).

- Use isotope labeling (¹⁴C-tagged nonylphenoxy groups) to track mineralization pathways.

- Analyze metabolites via GC-MS to identify persistent intermediates (e.g., nonylphenol) .

Advanced Research: Supramolecular and Material Applications

Q. Q5. What strategies enable the integration of this compound into light-responsive supramolecular systems for controlled release applications?

Methodological Answer: The compound’s amphiphilic structure (polar polyether chain + hydrophobic nonylphenoxy tail) makes it suitable for:

- Host-guest complexes : Co-assemble with α-cyclodextrin or cucurbiturils to form stimuli-responsive micelles.

- Photoisomerization : Functionalize with azobenzene derivatives (as in analogous diazenylphenoxy compounds) to enable UV-triggered structural changes .

- Dynamic Light Scattering (DLS) : Monitor size changes (10–200 nm) under UV/Vis irradiation .

Q. Q6. How does the compound’s surface activity compare to other nonionic surfactants in stabilizing emulsions?

Methodological Answer:

- Critical Micelle Concentration (CMC) : Determine via tensiometry; expected CMC ~0.1–1 mM due to the long polyether chain .

- Emulsion stability : Compare with commercial surfactants (e.g., Triton X-100) using rheological studies and zeta potential measurements.

- Interfacial tension : Use pendant drop analysis to quantify reductions at oil-water interfaces .

Regulatory and Analytical Challenges

Q. Q7. What analytical workflows are recommended for detecting trace residues of this compound in complex matrices (e.g., wastewater)?

Methodological Answer:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges and elution using methanol:acetic acid (95:5).

- Chromatography : UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (water:acetonitrile + 0.1% formic acid).

- Quantification : Use deuterated internal standards (e.g., d₄-nonylphenol) to correct for matrix effects .

Q. Q8. How can researchers address discrepancies in regulatory classifications across jurisdictions?

Methodological Answer:

- Data harmonization : Compile toxicity data (EC50, NOEC) using the IUCLID database and align with OECD guidelines.

- Read-across approaches : Leverage structural analogs (e.g., 17-(4-nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol) to fill data gaps .

- Stakeholder engagement : Collaborate with agencies like ECHA to validate testing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.